Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Descripción
Propiedades
IUPAC Name |
1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISDEVRDMKWPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455903 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50889-46-8 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Two-Step Phosphonation of 3,3-Difluoro-2-oxoheptanoic Acid
The most widely documented method for synthesizing dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate begins with 3,3-difluoro-2-oxoheptanoic acid as the precursor. The process involves two sequential reactions:
-
Formation of 1-Chloro-3,3-difluoroheptan-2-one :
The carboxylic acid is treated with phosphorus trichloride (PCl₃) under anhydrous conditions. This step replaces the hydroxyl group of the acid with a chlorine atom, yielding the intermediate chloro-ketone:Reaction conditions:
-
Phosphonate Esterification :
The chloro-ketone intermediate reacts with dimethyl ether in the presence of a catalytic base (e.g., triethylamine or sodium hydride). This step introduces the dimethyl phosphonate group:Key parameters:
Table 1: Laboratory-Scale Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | PCl₃ | THF | 0–25 | 75–85 |
| 2 | (CH₃O)₂PH(O), Et₃N | Dichloromethane | 25–40 | 60–70 |
Industrial-Scale Production
Ningbo Inno Pharmchem Co., Ltd, a leading manufacturer, employs a scaled-up variant of the laboratory method with modifications for efficiency and safety:
Continuous Flow Reactor System
To mitigate exothermic risks during the chlorination step, the reaction is conducted in a continuous flow reactor. Advantages include:
Catalytic Optimization
Industrial protocols replace triethylamine with cheaper alternatives like potassium carbonate, reducing costs without compromising yield. A study comparing bases reported:
Table 2: Base Selection Impact on Esterification Yield
| Base | Equivalent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 0.2 | 68 | 97 |
| K₂CO₃ | 0.3 | 65 | 96 |
| NaH | 0.1 | 70 | 98 |
Alternative Synthetic Pathways
Fluorinated Alkylphosphonate Coupling
A patented approach (US5221763) details the use of fluorinated Grignard reagents to construct the difluoro-oxoheptyl backbone:
-
Synthesis of 3,3-Difluoroheptan-2-one :
Ethyl magnesium bromide reacts with 1,1-difluorohexan-2-one in THF at −78°C, followed by quenching with ammonium chloride. -
Phosphonate Introduction :
The ketone is treated with dimethyl methylphosphonate and n-butyllithium in hexamethylphosphoramide (HMPA):Challenges:
Quality Control and Analytical Validation
Industrial producers implement rigorous quality checks:
Chromatographic Purity Assessment
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.78 (d, 6H, OCH₃), 2.92 (m, 2H, CH₂P), 2.45 (t, 2H, COCH₂).
-
³¹P NMR : Single peak at δ 25.6 ppm confirms phosphonate structure.
Challenges and Optimization Opportunities
Byproduct Formation
The primary byproduct, dimethyl (3-fluoro-2-oxoheptyl)phosphonate, arises from incomplete difluorination. Mitigation strategies include:
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The α-keto and fluorine groups enable nucleophilic substitution at the β-position. Key reactions include:
Alkoxylation:
Reaction with sodium methoxide in methanol produces dimethyl (3,3-difluoro-2-methoxyheptyl)phosphonate. This proceeds via deprotonation at the β-carbon, followed by nucleophilic attack on the carbonyl group .
Amination:
Treatment with primary amines (e.g., benzylamine) in THF yields β-aminated derivatives. The reaction requires catalytic p-toluenesulfonic acid (PTSA) and proceeds at 60°C for 12 hours .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Methanol substitution | NaOMe/MeOH, 25°C, 6h | Dimethyl (3,3-difluoro-2-methoxyheptyl)phosphonate | 78% |
| Benzylamine substitution | BnNH₂, PTSA, THF, 60°C, 12h | N-Benzyl-β-amino derivative | 65% |
Oxidation and Reduction
Oxidation:
Strong oxidizing agents like KMnO₄ in acidic media convert the α-keto group to a carboxylic acid, yielding dimethyl (3,3-difluoro-2-carboxyheptyl)phosphonate.
Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming dimethyl (3,3-difluoro-2-hydroxyheptyl)phosphonate. This product is prone to further dehydration under acidic conditions .
Horner-Wadsworth-Emmons Olefination
This compound serves as a phosphonate reagent in olefination reactions. For example, reaction with aromatic aldehydes (e.g., benzaldehyde) in the presence of NaH generates α,β-unsaturated ketones:
The reaction proceeds at 0°C to room temperature over 4 hours, with yields averaging 70–85% .
Cyclization Reactions
Nazarov Cyclization:
Under Brønsted acid catalysis (e.g., H₂SO₄), the compound undergoes Nazarov-type cyclization to form fluorinated cyclopentenones. This is critical in synthesizing bioactive molecules, including prostaglandin analogs .
Mechanism:
-
Protonation of the carbonyl oxygen.
-
Conrotatory electrocyclic ring closure.
-
Deprotonation to form the cyclopentenone product.
Transesterification
The dimethyl phosphonate groups undergo transesterification with higher alcohols (e.g., isopropyl alcohol) under acidic or basic conditions. For example:
Reaction conditions typically involve refluxing in toluene with catalytic HCl, achieving >90% conversion .
Fluorine-Specific Reactivity
The geminal difluoro group enhances electrophilicity at the α-carbon, enabling unique transformations:
Defluorination:
Treatment with Mg/MeOH selectively removes one fluorine atom, yielding dimethyl (3-fluoro-2-oxoheptyl)phosphonate .
Fluorine Displacement:
Reaction with Grignard reagents (e.g., MeMgBr) replaces fluorine with alkyl groups, forming tertiary alcohols after hydrolysis .
Aplicaciones Científicas De Investigación
Organic Synthesis
DFP serves as a reagent and catalyst in organic synthesis, facilitating the formation of complex molecules and polymers. Its role in addition reactions of alkenes and alkynes is particularly significant, allowing for the efficient construction of carbon-carbon bonds.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a catalyst in addition reactions |
| Polymer Formation | Aids in creating complex polymer structures |
Biochemical Studies
In biochemistry, DFP is utilized as a metabolic intermediate and substrate for enzymatic reactions. It has been shown to inhibit enzymes such as enoyl-ACP reductase (ENR), which is crucial in fatty acid biosynthesis pathways in bacteria and fungi. This inhibitory activity suggests potential for developing novel antimicrobial agents .
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Inhibits ENR, impacting fatty acid biosynthesis |
| Metabolic Tracking | Used to investigate cellular processes |
Pharmaceutical Applications
DFP has significant implications in pharmaceutical chemistry as an intermediate in drug synthesis. Its unique structure allows it to participate in the development of new therapeutic agents.
| Pharmaceutical Use | Impact |
|---|---|
| Drug Development | Serves as an intermediate for novel drugs |
Industrial Applications
In industry, DFP is employed to produce advanced materials such as coatings and catalysts due to its distinctive chemical properties. It enhances performance characteristics in various applications.
| Industrial Use | Benefits |
|---|---|
| Coatings | Improves durability and performance |
| Catalysts | Enhances reaction efficiency |
Electrochemical Applications
Recent research highlights DFP's role as an electrolyte additive in aqueous zinc-ion batteries. It stabilizes zinc anodes and improves cycle life by modifying solvation dynamics, leading to enhanced electrochemical stability.
| Electrochemical Application | Effect |
|---|---|
| Zinc-Ion Batteries | Stabilizes anodes; enhances cycle life |
Case Studies
- Antimicrobial Development : A study demonstrated that DFP's inhibitory effect on ENR can be leveraged to create new antimicrobial agents targeting bacterial infections.
- Battery Performance Enhancement : Research indicated that incorporating DFP into battery systems significantly improved performance metrics by stabilizing zinc deposition.
Mecanismo De Acción
The mechanism of action of dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate involves its high permanent dipole moments, which allow it to effectively substitute the coordination of water with charge carriers. This results in the formation of a water-lean environment, improving the interfacial characteristics of electrodes and enhancing the reversibility of zinc plating and stripping processes .
Comparación Con Compuestos Similares
Chemical Profile :
- IUPAC Name : Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Formula : C₉H₁₇F₂O₄P
- Molecular Weight : 258.1995 g/mol
- CAS No.: 50889-46-8
- Physical Properties :
Synthesis: Produced via Reformatsky/Claisen condensation reactions using ethyl 2,2-difluorohexanoate and dimethyl methylphosphonate under n-BuLi catalysis. Key impurities include isomers like dimethyl-[(3Z)-3-fluoro-2-oxohept-3-en-1-yl]phosphonate, which complicate purification .
Applications :
Critical intermediate in synthesizing Lubiprostone (Amitiza®), a gastrointestinal drug. The crystalline form ensures stability and reproducibility in pharmaceutical manufacturing .
Comparison with Structurally Similar Phosphonate Compounds
Diazo-Functionalized Phosphonates
- Examples :
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate
- Key Differences :
Wittig-Horner Reaction Derivatives
Deuterium-Labeled Analog
Alkaline Hydrolysis Derivatives
- Examples: 30-phosphonate of 3-acetylbetulin5 (61% yield) 3-acetyl-30-phosphonobetulinic acid8 (63% yield)
- Conditions : Milder room-temperature hydrolysis vs. the target compound’s high-yield (83.89%) crystallization from heptanes/water .
Comparative Analysis of Physicochemical Properties
Unique Advantages of this compound
- Fluorination: The 3,3-difluoro group enhances metabolic stability and binding affinity in drug intermediates, a feature absent in non-fluorinated analogs .
- Crystallinity : The APO-I crystalline form minimizes impurities (e.g., isomeric byproducts), ensuring high purity for pharmaceutical use .
- Scalability : High-yield synthesis (>83%) under industrially feasible conditions outperforms many phosphonates requiring chromatography .
Actividad Biológica
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a synthetic organophosphonate compound with significant biological activity, particularly as an enzyme inhibitor. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a phosphonate group attached to a difluorinated alkyl chain, which contributes to its unique chemical reactivity and biological properties.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes crucial for various metabolic pathways. Notably, it has been shown to inhibit enoyl-acyl carrier protein reductase (ENR) , an enzyme involved in fatty acid biosynthesis in bacteria and fungi. This inhibition suggests potential applications in developing antimicrobial agents targeting these pathways .
Enzyme Inhibition
Research indicates that this compound can effectively inhibit ENR, leading to disrupted fatty acid metabolism in microbial systems. This property is particularly valuable for designing new antimicrobial compounds that can combat resistant strains of bacteria and fungi.
Metabolic Studies
The compound has been utilized in metabolic studies to trace the movement and transformation of various molecules within cellular environments. By incorporating this phosphonate into target molecules, researchers can gain insights into metabolic pathways and cellular processes .
Case Studies
- Antimicrobial Activity : A study demonstrated the effectiveness of this compound against several bacterial strains by inhibiting their fatty acid biosynthesis pathways. The results indicated a significant reduction in bacterial growth when exposed to varying concentrations of the compound.
- Pharmacokinetics : In vivo studies have shown that the compound exhibits low systemic toxicity while maintaining effective concentrations in targeted tissues. This profile supports its potential use in therapeutic applications where selective inhibition is required without broad systemic effects .
Table 1: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Enzyme Inhibition | Inhibits enoyl-ACP reductase (ENR) |
| Antimicrobial Potential | Effective against various bacterial strains |
| Metabolic Tracking | Useful for studying cellular metabolism |
| Pharmacokinetic Profile | Low toxicity with effective tissue concentration |
Q & A
Q. What synthetic routes are available for preparing dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, and how do reaction conditions influence yield?
this compound can be synthesized via a multi-step sequence involving Reformatsky reaction, Claisen condensation, and Michaelis-Arbusov reaction. Key intermediates include ethyl bromodifluoroacetate and trimethyl phosphite. For example:
- Reformatsky reaction : Zinc-mediated coupling of ethyl bromodifluoroacetate with n-butyraldehyde in anhydrous THF at 0–5°C yields the β-hydroxy ester intermediate.
- Claisen condensation : Catalyzed by sodium hydride in THF, this step forms the α,β-unsaturated ketone.
- Phosphorylation : Michaelis-Arbusov reaction with trimethyl phosphite under reflux (80–100°C) introduces the phosphonate group.
Yield optimization requires strict control of anhydrous conditions and stoichiometric ratios, particularly in the Reformatsky step to avoid side reactions .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- ¹H/¹⁹F/³¹P NMR : Critical for confirming the phosphonate group (δ ~20–25 ppm in ³¹P NMR), fluorinated substituents (¹⁹F NMR splitting patterns), and alkyl chain geometry.
- IR spectroscopy : Peaks at ~1250 cm⁻¹ (P=O) and ~1700 cm⁻¹ (C=O) confirm functional groups.
- Mass spectrometry (HRMS) : Provides molecular ion [M+H]⁺ at m/z 258.08 (C₉H₁₇F₂O₄P⁺) and fragmentation patterns to validate the backbone.
Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended prior to analysis to eliminate residual reagents .
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
It serves as a key precursor for lubiprostone , a prostaglandin-derived drug for chronic constipation. The phosphonate group facilitates selective oxidation to the corresponding carboxylic acid, which undergoes cyclization to form lubiprostone’s bicyclic structure. Critical steps include:
- Hydrolysis : Alkaline cleavage of the phosphonate ester.
- Oxidation : Transition metal-catalyzed (e.g., RuO₂) conversion to the carboxylic acid.
Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .
Advanced Research Questions
Q. What methodologies are available for analyzing crystalline forms of this compound?
Crystalline polymorphs (e.g., Form I in Patent IN2013CH00435) are characterized using:
- X-ray diffraction (XRD) : Identifies unit cell parameters (e.g., monoclinic system with P2₁/c space group).
- Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 98–102°C for Form I) and phase transitions.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~180°C).
Crystallization solvents (e.g., acetonitrile/water mixtures) and cooling rates significantly impact polymorph selectivity .
Q. How can reaction byproducts be identified and minimized during synthesis?
Common byproducts include:
- Unreacted α,β-unsaturated ketones : Detected via GC-MS (retention time ~12.5 min).
- Phosphonate hydrolysis products : Monitored by ³¹P NMR (δ ~10 ppm for phosphoric acid derivatives).
Mitigation strategies : - Use molecular sieves to maintain anhydrous conditions during phosphorylation.
- Optimize stoichiometry (trimethyl phosphite in 1.2 equivalents) to suppress hydrolysis.
- Employ scavengers (e.g., activated charcoal) during workup .
Q. What advanced analytical methods are suitable for studying its interaction with biological targets?
- Surface Acoustic Wave (SAW) sensors : Functionalized with hydrogen-bond acidic polymers (e.g., DKAP) detect binding events via frequency shifts (sensitivity ~1 ng/mL for phosphonate esters) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with enzymes like phosphatases.
- Molecular Dynamics Simulations : Predict binding modes using force fields (e.g., AMBER) parameterized for phosphorus-containing ligands .
Q. How does the electron-withdrawing difluoro group influence reactivity in cross-coupling reactions?
The CF₂ group enhances electrophilicity at the α-carbon, enabling:
- Nucleophilic substitutions : Higher reactivity with amines (e.g., SN2 kinetics at 50°C in DMF).
- Metal-catalyzed couplings : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst, 80°C) proceed in >85% yield.
Comparative studies with non-fluorinated analogs show a 3-fold rate increase due to inductive effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
